(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Overview
Description
(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative that features an indole ring substituted with a methoxycarbonyl group at the 6-position and a boronic acid group at the 2-position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the hydroboration of an appropriate indole precursor. One common method is the reaction of 6-(methoxycarbonyl)indole with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the hydroboration reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications are still under investigation, but the compound’s ability to form stable complexes with biomolecules is a key factor .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling reactions.
(4-Methoxycarbonylphenyl)boronic Acid: Similar in structure but with a different substitution pattern on the aromatic ring.
(6-(Methoxycarbonyl)-1H-indol-3-yl)boronic Acid: A positional isomer with the boronic acid group at the 3-position instead of the 2-position.
Uniqueness
(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its indole core also provides additional sites for functionalization, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
(6-methoxycarbonyl-1H-indol-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)7-3-2-6-5-9(11(14)15)12-8(6)4-7/h2-5,12,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUMZMTTWWXRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674982 | |
Record name | [6-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-47-8 | |
Record name | [6-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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